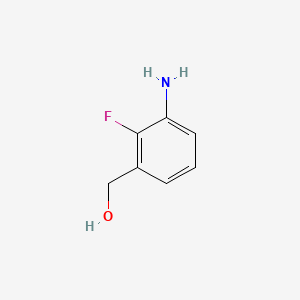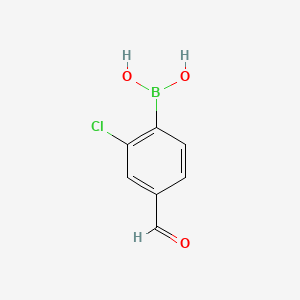![molecular formula C16H18N2O2 B581302 Benzyl N-[4-(2-aminoethyl)phenyl]carbamate CAS No. 1139884-44-8](/img/structure/B581302.png)
Benzyl N-[4-(2-aminoethyl)phenyl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl N-[4-(2-aminoethyl)phenyl]carbamate is a chemical compound with the molecular formula C16H18N2O2 and a molecular weight of 270.33 g/mol . It is primarily used in research and development, particularly in the fields of pharmaceuticals and organic chemistry. The compound is known for its role as a protecting group for amines, which is essential in peptide synthesis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl N-[4-(2-aminoethyl)phenyl]carbamate typically involves the reaction of benzyl chloroformate with 4-(2-aminoethyl)aniline. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions are generally mild, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The compound is often produced in high purity to meet the stringent requirements of pharmaceutical applications .
Análisis De Reacciones Químicas
Types of Reactions
Benzyl N-[4-(2-aminoethyl)phenyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbamates and amides.
Reduction: Reduction reactions can convert the compound into primary amines.
Substitution: Nucleophilic substitution reactions can replace the benzyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of carbamates and amides.
Reduction: Formation of primary amines.
Substitution: Formation of substituted carbamates.
Aplicaciones Científicas De Investigación
Benzyl N-[4-(2-aminoethyl)phenyl]carbamate has a wide range of applications in scientific research:
Chemistry: Used as a protecting group for amines in peptide synthesis and other organic reactions.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mecanismo De Acción
The mechanism of action of Benzyl N-[4-(2-aminoethyl)phenyl]carbamate involves its role as a protecting group for amines. It forms a stable carbamate linkage with the amine group, preventing unwanted reactions during synthetic processes. The protecting group can be removed under specific conditions, such as catalytic hydrogenation or acidic hydrolysis, to regenerate the free amine .
Comparación Con Compuestos Similares
Similar Compounds
Benzyl carbamate: Similar in structure but lacks the aminoethyl group.
N-Boc-4-(2-aminoethyl)aniline: Contains a tert-butoxycarbonyl (Boc) protecting group instead of the benzyl group.
4-(2-Aminoethyl)phenyl carbamate: Similar but without the benzyl group.
Uniqueness
Benzyl N-[4-(2-aminoethyl)phenyl]carbamate is unique due to its specific structure, which combines the properties of both benzyl and aminoethyl groups. This combination allows for versatile applications in synthetic chemistry and pharmaceutical research, making it a valuable compound for various scientific endeavors .
Propiedades
IUPAC Name |
benzyl N-[4-(2-aminoethyl)phenyl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c17-11-10-13-6-8-15(9-7-13)18-16(19)20-12-14-4-2-1-3-5-14/h1-9H,10-12,17H2,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNEJBNSHORSFKK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC2=CC=C(C=C2)CCN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-broMo-N-Methylbenzo[d]oxazol-2-aMine](/img/structure/B581222.png)








![Benzyl 3-(hydroxymethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B581237.png)



